5-amino-1-(2,4-dichlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride
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Overview
Description
“5-amino-1-(2,4-dichlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrole ring, a benzimidazole moiety, and a dichlorophenyl group, making it a complex and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(2,4-dichlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Benzimidazole Moiety: This step might involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Attachment of the Dichlorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Final Amination and Hydrochloride Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole moiety.
Reduction: Reduction reactions could target the dichlorophenyl group or the pyrrole ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a dechlorinated product.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or a receptor ligand, given its complex structure.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of “5-amino-1-(2,4-dichlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor ligand, it could modulate receptor activity by mimicking or blocking the natural ligand.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2,4-dichlorophenyl)-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(2,4-dichlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Uniqueness
The presence of the 6-methyl group on the benzimidazole moiety and the hydrochloride salt form might confer unique properties to the compound, such as increased solubility or altered biological activity compared to its analogs.
Properties
IUPAC Name |
5-amino-1-(2,4-dichlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O.ClH/c1-9-2-4-12-13(6-9)23-18(22-12)16-15(25)8-24(17(16)21)14-5-3-10(19)7-11(14)20;/h2-7H,8,21H2,1H3,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRVTQMFKCJJSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=C(C=C(C=C4)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=C(C=C(C=C4)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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